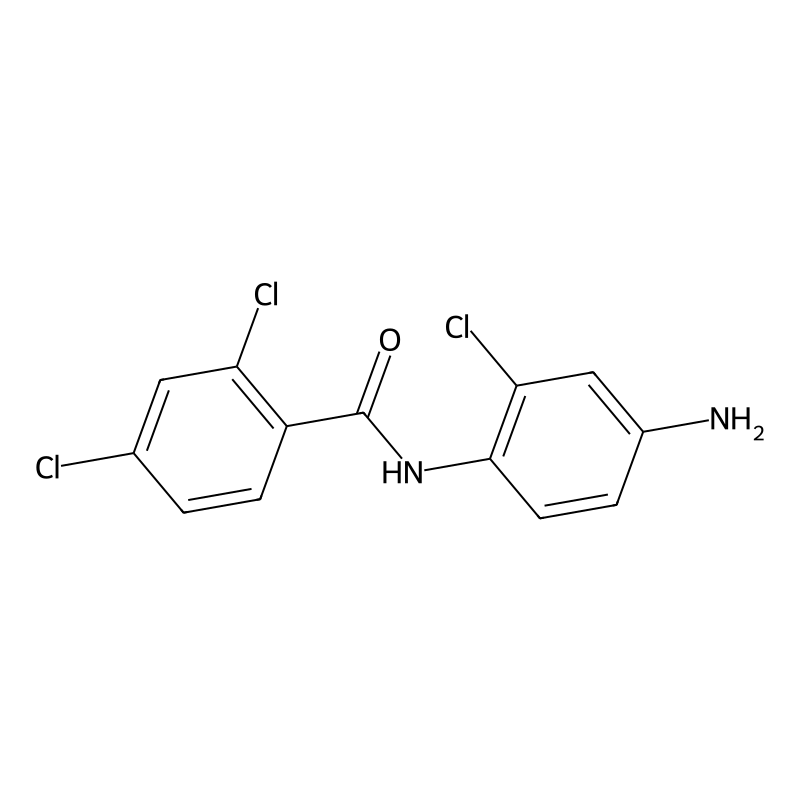

n-(4-Amino-2-chlorophenyl)-2,4-dichlorobenzamide

Catalog No.

S530255

CAS No.

42480-64-8

M.F

C6H12OS

M. Wt

132.23 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

CAS Number

42480-64-8

Product Name

n-(4-Amino-2-chlorophenyl)-2,4-dichlorobenzamide

IUPAC Name

S-methyl 2,2-dimethylpropanethioate

Molecular Formula

C6H12OS

Molecular Weight

132.23 g/mol

InChI

InChI=1S/C6H12OS/c1-6(2,3)5(7)8-4/h1-4H3

InChI Key

WJBZAGQFQHZMCG-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N)Cl)NC(=O)C2=C(C=C(C=C2)Cl)Cl

solubility

Soluble in DMSO

Synonyms

hyperphyllin, n-(4-amino-2-chlorophenyl)-2,4-dichlorobenzamide

Canonical SMILES

CC(C)(C)C(=O)SC

The exact mass of the compound n-(4-Amino-2-chlorophenyl)-2,4-dichlorobenzamide is 313.978 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Exact Mass

132.06088618 g/mol

Monoisotopic Mass

132.06088618 g/mol

Heavy Atom Count

8

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024

1: Poretska O, Yang S, Pitorre D, Rozhon W, Zwerger K, Uribe MC, May S, McCourt P, Poppenberger B, Sieberer T. The Small Molecule Hyperphyllin Enhances Leaf Formation Rate and Mimics Shoot Meristem Integrity Defects Associated with AMP1 Deficiency. Plant Physiol. 2016 Jun;171(2):1277-90. doi: 10.1104/pp.15.01633. Epub 2016 May 3. PubMed PMID: 27208298; PubMed Central PMCID: PMC4902576.

Explore Compound Types

Get ideal chemicals from 750K+ compounds